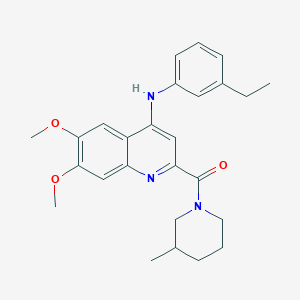

N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine

Beschreibung

N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with ethylphenylamino and dimethoxy groups, as well as a piperidine moiety

Eigenschaften

IUPAC Name |

[4-(3-ethylanilino)-6,7-dimethoxyquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3/c1-5-18-9-6-10-19(12-18)27-21-14-23(26(30)29-11-7-8-17(2)16-29)28-22-15-25(32-4)24(31-3)13-20(21)22/h6,9-10,12-15,17H,5,7-8,11,16H2,1-4H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOKYMNADAYYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCCC(C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the ethylphenylamino and dimethoxy groups. The final step involves the attachment of the piperidine moiety. Specific reaction conditions, such as the use of anhydrous aluminum chloride as a catalyst and maintaining temperatures between 150-170°C, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor.

(3-bromo-4-hydroxyphenyl)(phenyl)methanone: Used in antimicrobial studies.

Uniqueness

What sets N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry.

Biologische Aktivität

N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and its implications for therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure featuring a quinoline core substituted with various functional groups that contribute to its biological activity. The molecular formula is C20H26N2O2, and it possesses a molecular weight of approximately 330.44 g/mol. The presence of methoxy groups and a piperidine moiety is significant for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O2 |

| Molecular Weight | 330.44 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Inhibition of Cholinesterases

Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases, which are critical enzymes involved in neurotransmission. AChE and BChE play essential roles in the hydrolysis of acetylcholine, and their inhibition is a strategy for treating neurodegenerative diseases such as Alzheimer's disease.

The mechanism by which N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine inhibits cholinesterases involves competitive binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Case Studies

- Study on AChE Inhibition : In vitro studies demonstrated that the compound exhibited significant inhibitory activity against AChE with an IC50 value in the low micromolar range. This suggests that it could be a promising candidate for further development as an AChE inhibitor.

- BChE Activity : Another study focused on BChE showed that the compound also inhibited this enzyme, albeit with a different potency compared to AChE. The dual inhibition could provide therapeutic advantages in conditions where both enzymes are dysregulated.

Table 2: Inhibition Potency

| Enzyme Type | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 2.5 |

| Butyrylcholinesterase | 5.0 |

Pharmacological Implications

The inhibition of cholinesterases by N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine suggests its potential use in treating Alzheimer's disease and other cognitive disorders. The ability to enhance acetylcholine levels could improve synaptic transmission and cognitive function.

Toxicological Studies

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand the implications of chronic exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.